molecular formula C17H21FN4O2 B2934892 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide CAS No. 1171766-39-4

4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

Cat. No.: B2934892
CAS No.: 1171766-39-4
M. Wt: 332.379
InChI Key: VFOHUUSUEIGMBI-UHFFFAOYSA-N
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Description

4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a complex organic compound that exhibits unique structural features and potential applications in various fields of science and industry. Known for its fluorinated aromatic ring and an oxadiazole moiety, this compound has garnered interest due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide typically involves a multi-step process:

  • Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives.

  • Aromatic substitution: Introduction of the 4-fluorophenyl group is often carried out through nucleophilic aromatic substitution reactions.

  • Piperidine attachment: The piperidine moiety is incorporated via nucleophilic substitution reactions, typically using isopropylamine and a suitable leaving group on the piperidine ring.

Industrial Production Methods

For industrial-scale production, the synthesis is often optimized for efficiency and yield. Catalytic processes and solvent systems are selected to minimize waste and maximize purity, ensuring that the compound is produced at a large scale with consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions primarily at the piperidine ring.

  • Reduction: The aromatic ring and oxadiazole moiety can participate in reduction reactions under specific conditions.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the fluorinated aromatic ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminium hydride are often used.

  • Substitution: Reagents like alkyl halides and acid chlorides are utilized under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

  • From Oxidation: The oxidation of the piperidine ring can lead to the formation of amide derivatives.

  • From Reduction: Reduction of the aromatic ring can lead to hydrofluorocarbon derivatives.

  • From Substitution:

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The biological applications of 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide are significant. It exhibits potential as a pharmacophore, contributing to the design of drugs targeting various diseases due to its ability to interact with biological targets.

Medicine

In medicinal research, this compound is studied for its therapeutic potential, including its possible roles in treating neurological disorders and its anti-inflammatory properties.

Industry

Industrially, the compound is explored for its use in creating high-performance materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The fluorinated aromatic ring enhances its binding affinity, while the oxadiazole and piperidine moieties play crucial roles in its activity.

Molecular Targets and Pathways Involved

  • Neurological Pathways: Interaction with neurotransmitter receptors, potentially modulating synaptic transmission.

  • Inflammatory Pathways: Inhibition of key enzymes in inflammatory pathways, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide: Lacks the fluorine atom, potentially reducing its biological activity.

  • 4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide: Substitutes fluorine with chlorine, affecting its reactivity and stability.

Uniqueness

The presence of the 4-fluorophenyl group in 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide distinguishes it from similar compounds, enhancing its biological activity and binding affinity. This unique structural feature makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-11(2)19-17(23)22-9-7-13(8-10-22)16-21-20-15(24-16)12-3-5-14(18)6-4-12/h3-6,11,13H,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOHUUSUEIGMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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